molecular formula C18H17ClN2O3 B11026646 1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11026646
M. Wt: 344.8 g/mol
InChI Key: HNHWDCGBNIIBKC-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its systematic name, is a chemical compound with the molecular formula C22H21ClN6O3. It falls within the class of heterocyclic compounds and exhibits interesting pharmacological properties. This compound features a pyrrolidine ring, a benzyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps. While I don’t have specific data on this compound, similar pyrrolidine derivatives are often synthesized via multistep processes. These steps may include cyclization reactions, protection and deprotection of functional groups, and coupling reactions.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide may undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the functional groups, leading to new derivatives.

    Reduction: Reduction reactions may reduce specific functional groups, altering the compound’s properties.

    Substitution: Substituting specific atoms or groups can yield novel derivatives.

    Cyclization: Intramolecular cyclization reactions can form the pyrrolidine ring.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions would be derivatives with modified functional groups.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide finds applications in various scientific fields:

    Medicine: It might exhibit pharmacological activity, potentially as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It could serve as a probe to investigate biological processes.

    Industry: If scalable synthesis methods exist, it may have applications in drug development or materials science.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes. Further research is needed to uncover its mode of action.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare this compound with related pyrrolidine derivatives. Its uniqueness may lie in its specific substitution pattern, functional groups, or stereochemistry.

Remember that this information is based on general knowledge, and specific studies on this compound may provide more detailed insights

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O3/c19-16-4-2-1-3-12(16)10-21-11-13(9-17(21)23)18(24)20-14-5-7-15(22)8-6-14/h1-8,13,22H,9-11H2,(H,20,24)

InChI Key

HNHWDCGBNIIBKC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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